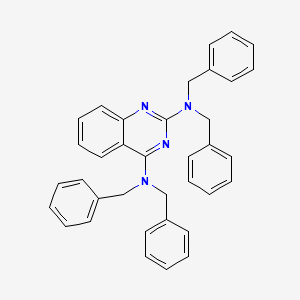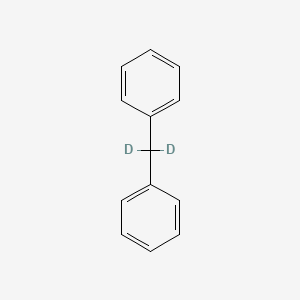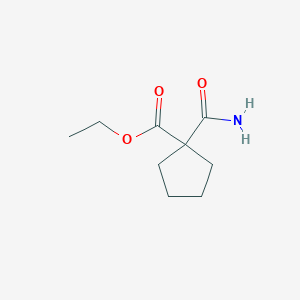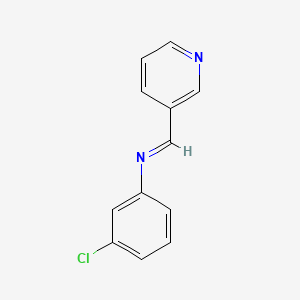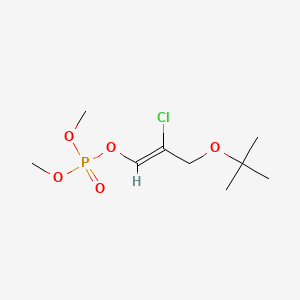![molecular formula C31H54N7O21P3S B13828892 4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoyl coenzyme A monohydrate is a biochemical compound with the molecular formula C31H54N7O17P3S and a molecular weight of 939.80 g/mol . It is a derivative of coenzyme A, where the decanoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.
准备方法
Synthetic Routes and Reaction Conditions
Decanoyl coenzyme A monohydrate can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs under mild conditions, with the decanoic acid being converted to its acyl-CoA derivative .
Industrial Production Methods
In industrial settings, the production of decanoyl coenzyme A monohydrate involves the enzymatic synthesis using acyltransferases. These enzymes catalyze the transfer of the decanoyl group from decanoic acid to coenzyme A, resulting in the formation of decanoyl coenzyme A monohydrate .
化学反应分析
Types of Reactions
Decanoyl coenzyme A monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form decanoyl-CoA derivatives.
Reduction: It can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyltransferases or other enzymes.
Major Products Formed
The major products formed from these reactions include decanoic acid, coenzyme A, and various acyl-CoA derivatives .
科学研究应用
Decanoyl coenzyme A monohydrate has a wide range of scientific research applications, including:
作用机制
Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is primarily involved in the transfer of the decanoyl group to other molecules, facilitating the synthesis and degradation of fatty acids. The molecular targets include acyltransferases and other enzymes that catalyze the transfer of acyl groups .
相似化合物的比较
Similar Compounds
Similar compounds to decanoyl coenzyme A monohydrate include:
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Uniqueness
What sets decanoyl coenzyme A monohydrate apart from these similar compounds is its specific role in the metabolism of medium-chain fatty acids. While other acyl-CoA derivatives are involved in the metabolism of short-chain or long-chain fatty acids, decanoyl coenzyme A monohydrate is specifically tailored for medium-chain fatty acids, making it unique in its function and applications .
属性
分子式 |
C31H54N7O21P3S |
|---|---|
分子量 |
985.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyperoxy-hydroxyphosphoryl]oxyperoxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C31H54N7O21P3S/c1-4-5-6-7-8-9-10-11-22(40)63-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-61(47,48)58-56-59-62(49,50)57-55-51-16-20-25(54-60(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 |
InChI 键 |
RROHBDXSLYPGSL-HSJNEKGZSA-N |
手性 SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
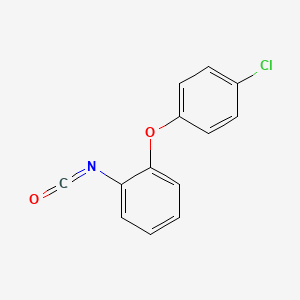
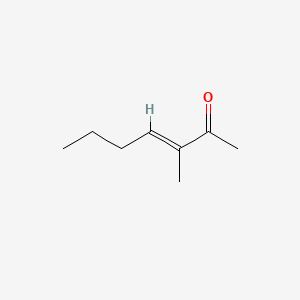
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
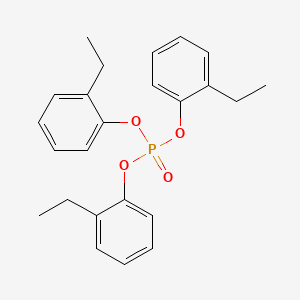
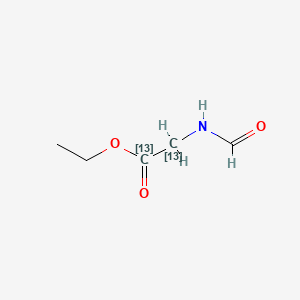
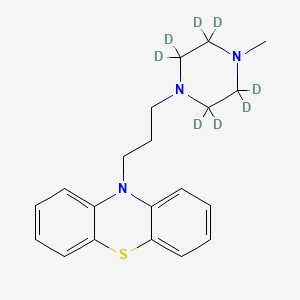
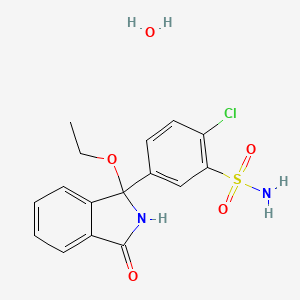
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
